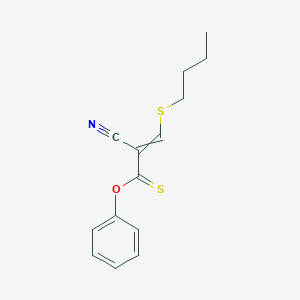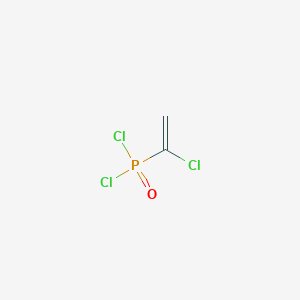
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is an organic compound characterized by its unique structure, which includes a phenyl group, a butylsulfanyl group, and a cyanoprop-2-enethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate typically involves multi-step organic reactions. One common method includes the reaction of phenylthiol with a butylsulfanyl-substituted acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate involves its interaction with specific molecular targets. The compound’s phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butylsulfanyl group can form hydrogen bonds or hydrophobic interactions. The nitrile group may also participate in coordination with metal ions or act as a nucleophile in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylthiol: Shares the phenyl group but lacks the butylsulfanyl and cyanoprop-2-enethioate moieties.
Butylthiol: Contains the butylsulfanyl group but lacks the phenyl and cyanoprop-2-enethioate moieties.
Acrylonitrile: Contains the nitrile group but lacks the phenyl and butylsulfanyl moieties.
Uniqueness
O-Phenyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the phenyl and butylsulfanyl groups allows for diverse interactions and reactions, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
90279-78-0 |
|---|---|
Formule moléculaire |
C14H15NOS2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
O-phenyl 3-butylsulfanyl-2-cyanoprop-2-enethioate |
InChI |
InChI=1S/C14H15NOS2/c1-2-3-9-18-11-12(10-15)14(17)16-13-7-5-4-6-8-13/h4-8,11H,2-3,9H2,1H3 |
Clé InChI |
VNPCMMCTOQVZFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=C(C#N)C(=S)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)


